1,3-Dimethylimidazolium trifluoromethanesulfonate
Overview
Description
1,3-Dimethylimidazolium trifluoromethanesulfonate is a chemical compound with the molecular formula C6H9F3N2O3S . It has a molecular weight of 246.21 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,3-dimethylimidazolium cation and a trifluoromethanesulfonate anion . The structure was determined as part of an undergraduate research project .
Chemical Reactions Analysis
This compound may be used as a solvent to produce ionic polymer-polymer composites (IP 2 C) and also in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . It has also been used as a versatile reagent for the fluorosulfurylation of phenols and amines .
Physical And Chemical Properties Analysis
This compound has a melting point of 34.0-35.5 °C . It has higher electrical conductivity and wider electrochemical windows than many other 1-alkyl-3-methylimidaozlium-based ionic liquids with the same anions . These phenomena are probably ascribed to the higher structural symmetry, stronger cation–anion interaction, and smaller size of the 1,3-dimethylimidazolium cation .
Scientific Research Applications
Catalysis : A study by Zare et al. (2013) revealed that a novel ionic liquid, 1,3-disulfonic acid imidazolium hydrogen sulfate, serves as an efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines under solvent-free conditions (Zare et al., 2013).
Desulfurization : Cai et al. (2015) found that the 1,2-dimethylimidazolium ionic liquid is effective in removing aromatic heterocyclic sulfur compounds from model fuels, offering potential for regenerative use (Cai et al., 2015).
Lubricants and Solvents : The 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate variant has been identified as the most stable imidazolium ionic liquid, making it suitable for high-temperature lubricants, thermal fluids, and solvents (Salgado et al., 2013).
Molecular Interactions : A study by Dhumal (2007) on 1,3-dimethylimidazolium-bis(trifluromethanesulfonyl)imide ionic liquids highlighted the molecular interactions between cations and anions, affecting vibrational spectra and molecular electron density topography (Dhumal, 2007).
Liquid Structure Analysis : Research by Deetlefs et al. (2006) on the liquid structure of 1,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]amide showed smaller charge ordering compared to analogous chloride and hexafluorophosphate salts (Deetlefs et al., 2006).
Crystal Structure Analysis : Holbrey et al. (2004) analyzed the crystal structures of 1,3-dimethylimidazolium and related ionic liquids, revealing unique anion conformations and favorable physical properties (Holbrey et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.CHF3O3S/c1-6-3-4-7(2)5-6;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQRTXOOEGUPJY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557670 | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121091-30-3 | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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